POLY(STYRENE-CO-MALEIC ACID), PARTIAL ISOOCTYL ESTER, CUMENE TERMINATED
Description
Chemical Structure and Synthesis Poly(styrene-co-maleic acid), partial isooctyl ester, cumene terminated (CAS 160611-46-1) is a copolymer synthesized from styrene and maleic acid. The maleic acid units are partially esterified with isooctyl groups (C8H17), and the polymer chains are terminated with cumene (isopropylbenzene) . This structure balances hydrophilic (maleic acid) and hydrophobic (styrene, isooctyl ester) regions, enabling versatile applications in coatings, surfactants, and nanocomposites .
Properties
CAS No. |
160611-46-1 |
|---|---|
Molecular Formula |
C15H20N2O |
Origin of Product |
United States |
Preparation Methods
Bulk Polymerization Techniques
Bulk polymerization is preferred for high-purity PSMA, as it avoids solvent residues that complicate biomedical applications. In this method, styrene and maleic anhydride monomers are heated to 80–120°C with radical initiators like benzoyl peroxide. The exothermic reaction requires precise temperature control to prevent thermal runaway. A key patent (WO2009071999A2) describes a staged approach: styrene is partially polymerized first, followed by gradual maleic anhydride addition to ensure uniform incorporation. The resulting SMA has a maleic anhydride content of 15–50 wt%, depending on monomer feed ratios.
Challenges in Monomer Conversion
Achieving full monomer conversion is difficult due to increasing viscosity, which hinders reactant diffusion. Residual styrene (<0.3 wt%) and maleic anhydride (<0.1 wt%) must be minimized through post-polymerization treatments. Unreacted maleic anhydride is hydrolyzed to water-soluble maleic acid and removed via aqueous extraction, while styrene is distilled under reduced pressure.
Hydrolysis to Poly(Styrene-co-Maleic Acid)
The SMA copolymer is hydrolyzed to convert anhydride groups into carboxylic acids, enhancing water solubility for subsequent reactions.
Controlled Hydrolysis Conditions
Hydrolysis is performed in alkaline aqueous solutions (pH 10–12) at 60–80°C for 4–8 hours. Complete hydrolysis yields a poly(styrene-co-maleic acid) with two carboxylic acid groups per maleic unit. However, partial hydrolysis is often employed to retain some anhydride reactivity for esterification. The degree of hydrolysis is monitored via acid number titration, targeting 95–120 mg KOH/g for PSMA.
Partial Esterification with Isooctyl Alcohol
Esterification introduces hydrophobic isooctyl groups, balancing the polymer’s amphiphilic character.
Reaction Mechanism and Catalysts
The carboxylic acid groups react with isooctyl alcohol in the presence of acid catalysts (e.g., ) or enzyme-based systems. A 50% esterification degree is typical, leaving half the acid groups unmodified for ionic interactions. The reaction occurs at 100–130°C under nitrogen to prevent oxidation. Excess isooctyl alcohol is distilled and recycled post-reaction.
Table 1: Typical Esterification Conditions
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Catalyst | Sulfuric acid (1–2 wt%) |
| Reaction Time | 6–12 hours |
| Esterification Degree | 50% |
Kinetics and Side Reactions
Esterification follows second-order kinetics, with rate constants dependent on acid catalyst concentration. Competing side reactions include ether formation from alcohol dehydration and crosslinking via anhydride reformation. These are mitigated by maintaining stoichiometric alcohol excess and low water content.
Cumene Termination for Chain Stabilization
Termination with cumene ensures chain-end stability and controls molecular weight.
Radical Quenching Mechanism
Cumene acts as a chain-transfer agent during polymerization, donating hydrogen radicals to terminate growing polymer chains. This step limits to ~2,300 and introduces hydrophobic cumene groups at chain ends. The termination efficiency depends on cumene concentration and reaction temperature, typically achieving >90% conversion.
Industrial-Scale Production and Purification
Industrial methods prioritize scalability while maintaining low residual monomer levels.
Continuous Reactor Design
Large-scale production uses tubular reactors with segmented zones for polymerization, hydrolysis, and esterification. Maleic anhydride is fed incrementally to control copolymer composition, and in-line viscosity sensors adjust mixing speeds to manage heat transfer.
Purification Protocols
Post-synthesis purification involves:
-
Solvent Extraction : Residual styrene is removed using n-heptane, which selectively dissolves unreacted monomer.
-
Aqueous Washing : Hydrolyzed maleic acid is extracted with alkaline water.
-
Drying : Spray drying produces a free-flowing powder with <0.1% moisture content.
Analytical Characterization
Quality control ensures compliance with biomedical and industrial standards.
Molecular Weight Distribution
Gel permeation chromatography (GPC) measures and polydispersity index (PDI) <1.5. Narrow PDIs indicate controlled polymerization, critical for consistent nanoparticle formation.
Spectroscopic Confirmation
FTIR spectra show ester carbonyl stretches at 1,730 cm and carboxylic acid O–H bends at 2,500–3,000 cm. H NMR confirms isooctyl integration ratios relative to styrene aromatic protons.
Challenges and Optimization Strategies
Balancing Reactivity and Purity
High esterification degrees reduce water solubility, complicating biomedical use. Process optimization involves:
Chemical Reactions Analysis
Hydrolysis of Ester Groups
PSMA undergoes hydrolysis under acidic or alkaline conditions to regenerate carboxylic acid groups. This reaction is critical for modifying hydrophilicity and enabling further derivatization.
Reaction Conditions and Products
| Condition | Reagents | Products | Source |
|---|---|---|---|
| Alkaline hydrolysis | Aqueous NaOH (pH 14), 70°C | Carboxylic acids, isooctyl alcohol | |
| Acidic hydrolysis | HCl/H₂SO₄, reflux | Carboxylic acids, isooctyl alcohol |
-
Hydrolysis rates depend on ester group accessibility and reaction temperature.
-
Complete hydrolysis yields a fully carboxylated polymer, enhancing water solubility and ionic interactions .
Esterification with Alcohols
The remaining maleic acid groups in PSMA can undergo esterification with various alcohols, enabling tailored hydrophobicity and functionality.
Key Examples
| Alcohol | Catalyst | Conditions | Application |
|---|---|---|---|
| Ethanolamine | None | 70°C, 24 hours | SMA-EA for nanodisc stabilization |
| Long-chain alcohols | H₂SO₄ | Reflux, 48 hours | Hydrophobic coatings |
-
Esterification with ethanolamine introduces pH-stable amine groups, enabling nanoparticle formation .
-
Industrial-scale reactions use continuous reactors for consistent esterification yields.
Cross-Linking Reactions
PSMA’s carboxyl and ester groups facilitate cross-linking with multifunctional agents, enhancing mechanical stability.
Common Cross-Linking Agents
| Agent | Conditions | Network Type | Outcome |
|---|---|---|---|
| Divinylbenzene | 80°C, radical initiator | Covalent 3D network | High thermal stability (>150°C) |
| Metal ions (Ag⁺/Au³⁺) | 60°C, aqueous solution | Coordination complexes | Ag-PSMA/Au Janus nanoparticles |
-
Cross-linked PSMA exhibits a glass transition temperature (Tg) of 66°C and improved solvent resistance .
-
Silver-loaded PSMA forms hybrid nanoparticles through thermal esterification, which redox-convert to gold-based Janus structures .
Coordination with Metal Ions
The carboxylate groups in hydrolyzed PSMA chelate metal ions, enabling applications in catalysis and nanomaterials.
Case Study: Ag-PSMA Nanoparticle Synthesis
-
Reaction : PSMA + AgNO₃ → Ag-PSMA coordination complex.
-
Conditions : 60°C, pH 7.4, 12 hours.
-
Outcome : Spherical nanoparticles (20–50 nm) with Ag⁺ uniformly dispersed in the polymer matrix .
-
Conversion : Ag-PSMA + HAuCl₄ → Au Janus nanoparticles via galvanic replacement .
Stability and Reactivity Trends
| Property | Value/Behavior | Impact on Reactions |
|---|---|---|
| Acid number | 95–120 mg KOH/g | Determines esterification efficiency |
| Solubility | Soluble in aqueous base, ketones | Enables homogeneous reaction mixtures |
| Thermal stability | Tg = 66°C | Limits high-temperature applications |
Scientific Research Applications
Biotechnology and Medical Applications
PSMA has garnered attention for its utility in biomedical fields. It has been utilized in:
- Drug Delivery Systems : PSMA can form micelles that encapsulate photosensitizers for photodynamic therapy (PDT). Studies indicate that these micelles enhance the intracellular uptake of therapeutic agents, improving their efficacy against cancer cells .
- Membrane Protein Solubilization : The copolymer facilitates the detergent-free solubilization of membrane proteins, preserving their native environment. This application is vital for structural and functional studies of membrane proteins .
- Tissue Engineering : PSMA's biocompatibility allows it to be used in scaffolds for tissue engineering applications. Its properties can be tailored to support cell adhesion and growth .
Nanotechnology
PSMA is instrumental in the development of nanocarriers for drug delivery:
- Nanodiscs Formation : PSMA can self-assemble into nanodiscs that encapsulate lipids, providing a platform for studying protein-lipid interactions and enhancing the stability of membrane proteins .
- Inorganic-Polymeric Nanoparticles : PSMA has been utilized in creating inorganic-polymeric nanoparticles, which can be modified for targeted drug delivery systems .
Food Industry
The FDA has approved poly(styrene-co-maleic anhydride) copolymers as indirect food additives. PSMA can be incorporated into food packaging materials due to its emulsifying properties, enhancing the stability and shelf life of food products .
Data Tables
| Application Area | Specific Use Case |
|---|---|
| Biotechnology | Drug delivery systems (micelles for PDT) |
| Medical | Membrane protein solubilization |
| Tissue Engineering | Scaffolds supporting cell growth |
| Nanotechnology | Formation of nanodiscs for protein studies |
| Food Industry | Components in food packaging materials |
Case Study 1: Photodynamic Therapy Enhancement
Research demonstrated that PSMA-based micelles significantly improve the uptake of photosensitizers in tumor cells compared to free agents. The study highlighted the enhanced generation of singlet oxygen, leading to increased cytotoxicity against cancer cells during PDT .
Case Study 2: Membrane Protein Research
A study utilizing PSMA for the solubilization of membrane proteins showed that proteins remained functional and stable within the polymer environment. This approach facilitated advanced structural analysis using NMR spectroscopy, revealing insights into protein-lipid interactions essential for understanding cellular processes .
Mechanism of Action
The mechanism by which POLY(STYRENE-CO-MALEIC ACID), PARTIAL ISOOCTYL ESTER, CUMENE TERMINATED exerts its effects is primarily through its ability to interact with various substrates and form stable complexes. The ester and acid groups provide sites for hydrogen bonding and ionic interactions, while the styrene units contribute to hydrophobic interactions. These combined interactions enable the copolymer to stabilize nanoparticles, enhance film formation, and improve the mechanical properties of materials .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Conductive Nanocomposites: The isooctyl ester copolymer demonstrated enhanced dispersion of single-walled carbon nanotubes (SWNT-COOH) in fabric-based gas sensors, outperforming polyvinylpyrrolidone (PVP) in sensitivity to volatile organic compounds .
- Environmental Impact : Cumene termination and hydrocarbon solubility may raise concerns about bioaccumulation (WGK 3 rating for similar compounds) .
- Market Trends : Styrene-maleic acid copolymers are increasingly used in green chemistry applications, such as biodegradable surfactants and low-VOC coatings .
Biological Activity
Poly(styrene-co-maleic acid) (SMA) is a copolymer that has gained significant attention in biomedical applications due to its unique properties. The specific variant, partial isooctyl ester, cumene terminated, exhibits promising biological activity, particularly in drug delivery systems and protein extraction methods. This article delves into the biological activities associated with this compound, supported by research findings, data tables, and case studies.
- Protein Extraction : SMA copolymers have been shown to effectively extract integral membrane proteins while preserving their native lipid environments. This method is advantageous compared to traditional detergent extraction methods, which can disrupt lipid bilayers. For example, a study demonstrated that the insulin receptor could be extracted from 3T3L1 fibroblast membranes using SMA without losing functionality in terms of phosphorylation levels, although downstream signaling was not activated without insulin stimulation .
- Nanoparticle Formation : SMA can form nanodiscs or lipid particles that encapsulate membrane proteins. These structures facilitate studies on membrane protein interactions and dynamics. The typical size of these nanodiscs ranges from 10 to 30 nm .
- Drug Delivery Systems : SMA-based micelles have been developed as carriers for various therapeutic agents, including photosensitizers for photodynamic therapy (PDT). These micelles exhibit enhanced cellular uptake and improved stability compared to free drugs. For instance, SMA-PS micelles demonstrated superior singlet oxygen generation capabilities and faster intracellular uptake in cancer cells compared to their free counterparts .
1. Membrane Protein Extraction
A study focused on the extraction of the insulin receptor using SMA copolymer highlighted its ability to maintain receptor functionality during extraction. The research indicated that while initial phosphorylation levels were higher than those achieved with detergents, further activation by insulin was absent, suggesting a unique interaction between the receptor and the copolymer .
2. Photodynamic Therapy Applications
In another investigation, SMA was utilized to create micelles for photosensitizers like rose bengal and methylene blue. The study found that these SMA-PS micelles not only improved the stability of the photosensitizers but also enhanced their therapeutic efficacy against cancer cells through effective singlet oxygen generation .
Data Tables
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis conditions for poly(styrene-co-maleic acid), partial isooctyl ester, cumene terminated to achieve controlled molecular weight and esterification efficiency?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., monomer ratio, initiator concentration, temperature). Monitor molecular weight via gel permeation chromatography (GPC) and esterification efficiency via FTIR or H NMR to quantify residual maleic acid groups. Statistical tools like regression analysis can identify dominant factors affecting polymerization kinetics .
Q. What characterization techniques are most effective for confirming the structure and composition of this copolymer?
- Methodological Answer : Combine spectroscopic methods (FTIR for ester/acid group ratios, C NMR for copolymer sequence analysis) with thermal analysis (TGA/DSC for decomposition behavior). For quantitative esterification assessment, titrate residual acid groups using NaOH and phenolphthalein .
Q. How do variations in the isooctyl ester substitution degree influence the copolymer’s solubility and self-assembly properties?
- Methodological Answer : Prepare samples with incremental esterification levels (e.g., 20%, 40%, 60%). Test solubility in polar/nonpolar solvents and analyze self-assembly via dynamic light scattering (DLS) or TEM. Correlate substitution degree with critical micelle concentration (CMC) using fluorescence spectroscopy with pyrene as a probe .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on the copolymer’s pH-responsive behavior across different studies?
- Methodological Answer : Replicate conflicting experiments under standardized conditions (pH, ionic strength, temperature). Use small-angle X-ray scattering (SAXS) to compare micelle morphology and zeta potential measurements to assess surface charge. Apply multivariate analysis to isolate confounding variables (e.g., trace impurities or batch-to-batch variability) .
Q. What advanced statistical models are suitable for predicting the copolymer’s drug-loading efficiency based on its structural parameters?
- Methodological Answer : Train machine learning models (e.g., random forests or neural networks) using datasets of copolymer properties (e.g., hydrophobicity, molecular weight) and drug-loading outcomes. Validate models with cross-validation and external datasets. Prioritize interpretability by analyzing feature importance (e.g., SHAP values) .
Q. How can autonomous discovery platforms (e.g., Polybot) accelerate the optimization of this copolymer for biomedical applications?
- Methodological Answer : Integrate high-throughput synthesis with automated characterization (e.g., inline GPC, robotic titration). Use cloud-based AI frameworks to analyze data and iteratively refine reaction conditions. Implement reliability checks via Bayesian optimization to minimize experimental noise .
Data Analysis and Reporting Guidelines
Q. What are best practices for reporting contradictory results in copolymer stability studies?
- Methodological Answer : Clearly document experimental conditions (e.g., storage temperature, humidity). Use Bland-Altman plots to compare discrepancies between methods (e.g., TGA vs. accelerated aging tests). Discuss potential sources of error (e.g., oxidation during sample handling) and propose validation protocols .
Q. How should researchers standardize data collection for this copolymer’s rheological properties to ensure reproducibility?
- Methodological Answer : Adhere to ASTM D7175 for rheometry testing (shear rate, temperature control). Report shear-thinning exponents and viscoelastic moduli (G’, G’’) with confidence intervals. Archive raw data in repositories like Zenodo with metadata on instrumentation calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
